

Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with ER-000444793

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Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

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Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. A critical event in the pathology of I/R injury is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.^{[1][2][3][4][5]} Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.^{[4][6]}

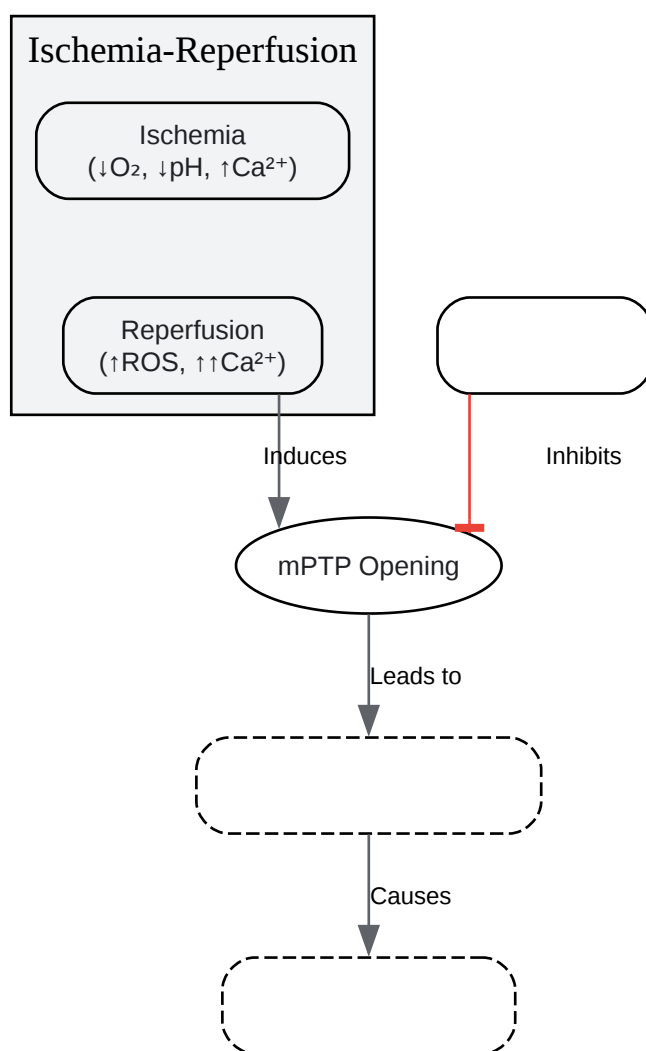
ER-000444793 is a potent and specific inhibitor of the mPTP.^[7] Notably, its mechanism of action is independent of cyclophilin D (CypD), a well-known regulator of the mPTP that is the target of inhibitors like cyclosporine A.^{[7][8]} This makes **ER-000444793** a valuable research tool to investigate the role of CypD-independent mPTP regulation in I/R injury and to explore its therapeutic potential.

These application notes provide detailed protocols for utilizing **ER-000444793** in both in vitro and in vivo models of ischemia-reperfusion injury.

Mechanism of Action of ER-000444793 in Ischemia-Reperfusion Injury

During ischemia, the lack of oxygen leads to anaerobic metabolism, a drop in intracellular pH, and an accumulation of calcium ions.[9] Upon reperfusion, the sudden reintroduction of oxygen and return to physiological pH triggers a burst of reactive oxygen species (ROS) and further calcium overload in the mitochondria.[10] These conditions are potent inducers of mPTP opening.

ER-000444793 directly inhibits the opening of the mPTP, preventing the downstream consequences of mitochondrial dysfunction and cell death.[7] Its independence from CypD allows for the specific investigation of the core mPTP machinery in I/R injury.



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Caption: Signaling pathway of **ER-000444793** in I/R injury.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies with other mPTP inhibitors in I/R injury models. These serve as a reference for designing experiments with **ER-000444793**.

Table 1: Expected Outcomes of **ER-000444793** in an In Vivo Myocardial I/R Model

| Parameter | Control (Vehicle) | ER-000444793 Treated | Expected Fold Change | Reference Compound Data |
|--|-------------------|-----------------------|----------------------|--|
| Infarct Size (% of Area at Risk) | 40-50% | 20-30% | ~0.5 - 0.7 | Sanglifehrin-A reduced infarct size from 43.9% to 23.8% [11] |
| Cardiac Troponin I (ng/mL) | High | Significantly Reduced | Variable | - |
| Left Ventricular Ejection Fraction (%) | 30-40% | 45-55% | ~1.3 - 1.5 | - |

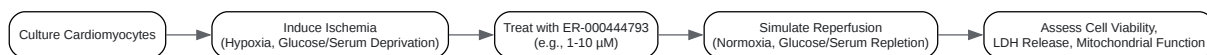
Table 2: Expected Outcomes of **ER-000444793** in an In Vitro Cardiomyocyte I/R Model

| Parameter | Control (Vehicle) | ER-000444793 Treated | Expected Fold Change | Reference Compound Data |
|--|-------------------|-------------------------|----------------------|-------------------------|
| Cell Viability (%) | 50-60% | 70-80% | ~1.2 - 1.5 | - |
| LDH Release (Fold change over normoxia) | 3-4 fold | 1.5-2 fold | ~0.5 | - |
| Mitochondrial Calcium Retention Capacity (nmol Ca ²⁺ /mg protein) | Low | Significantly Increased | >1.5 | - |
| Mitochondrial Swelling (Δ Absorbance at 540 nm) | High | Significantly Reduced | <0.5 | - |

Experimental Protocols

In Vitro Model: Simulated Ischemia-Reperfusion (sI/R) in Cardiomyocytes

This protocol describes the induction of sI/R in cultured cardiomyocytes to assess the protective effects of **ER-000444793**.



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Caption: Experimental workflow for in vitro sI/R studies.

Materials:

- Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)
- Normoxia incubator (37°C, 5% CO₂, 95% air)
- Hypoxia chamber or incubator (37°C, 5% CO₂, 95% N₂)
- Ischemia buffer (e.g., glucose-free, serum-free DMEM, pH 6.2-6.6)
- Reperfusion buffer (e.g., normal culture medium)
- **ER-000444793** (stock solution in DMSO)
- Cell viability assay kit (e.g., MTT or Calcein-AM/EthD-1)
- LDH cytotoxicity assay kit

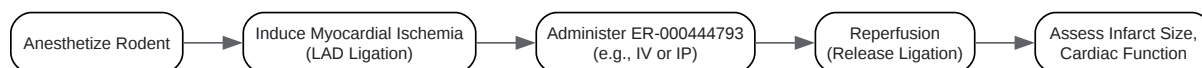
Protocol:

- Cell Culture: Plate cardiomyocytes at an appropriate density and culture until they form a confluent, beating monolayer.
- Induction of Ischemia:
 - Wash cells once with PBS.
 - Replace culture medium with pre-warmed, deoxygenated ischemia buffer.
 - Place the cells in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours).
- Treatment with **ER-000444793**:
 - Prepare working solutions of **ER-000444793** in reperfusion buffer. Based on its IC₅₀ of 2.8 μM for mPTP inhibition, a concentration range of 1-10 μM is recommended for initial experiments.[7] A vehicle control (DMSO) should be run in parallel.
- Simulated Reperfusion:
 - Remove cells from the hypoxia chamber.

- Quickly replace the ischemia buffer with the reperfusion buffer containing either **ER-000444793** or vehicle.
- Return the cells to a normoxic incubator for the desired reperfusion time (e.g., 1-24 hours).
- Assessment of Cell Injury:
 - Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.
 - LDH Release: Collect the supernatant to measure lactate dehydrogenase (LDH) release as an indicator of cytotoxicity.

In Vivo Model: Myocardial Ischemia-Reperfusion in Rodents

This protocol describes the surgical induction of myocardial I/R in mice or rats to evaluate the cardioprotective effects of **ER-000444793**.^{[12][13][14][15]}



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Caption: Experimental workflow for in vivo myocardial I/R.

Materials:

- Male Wistar rats (250-300g) or C57BL/6 mice (25-30g)
- Anesthetics (e.g., isoflurane or ketamine/xylazine)
- Rodent ventilator
- Surgical instruments
- Suture (e.g., 6-0 silk)

- **ER-000444793** formulated for in vivo administration
- TTC (2,3,5-triphenyltetrazolium chloride) staining solution
- Evans blue dye

Protocol:

- Anesthesia and Ventilation: Anesthetize the animal and maintain anesthesia throughout the surgical procedure. Intubate and ventilate the animal.
- Surgical Procedure:
 - Perform a left thoracotomy to expose the heart.
 - Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale region in the myocardium.
- Ischemia: Maintain the ligation for a specified period (e.g., 30-45 minutes).
- Drug Administration:
 - The optimal dose and route of administration for **ER-000444793** need to be determined empirically. Based on studies with other mPTP inhibitors, administration just before or at the onset of reperfusion is critical.[\[11\]](#) An initial intravenous (IV) or intraperitoneal (IP) dose range of 1-10 mg/kg could be tested.
- Reperfusion: Release the ligature to allow blood flow to resume. Reperfusion is confirmed by the return of color to the previously ischemic myocardium.
- Post-operative Care: Close the chest incision and allow the animal to recover from anesthesia.
- Infarct Size Assessment (after 24-48 hours of reperfusion):
 - Re-anesthetize the animal and re-ligate the LAD at the same location.
 - Inject Evans blue dye intravenously to delineate the area at risk (AAR - non-blue area).

- Excise the heart and slice it into sections.
- Incubate the slices in TTC solution. Viable tissue stains red, while the infarcted tissue remains white.
- Image the heart slices and quantify the infarct size as a percentage of the AAR.[\[2\]](#)[\[16\]](#)[\[17\]](#)

Assessment of mPTP Opening

The direct effect of **ER-000444793** on mPTP opening can be assessed using isolated mitochondria.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the increase in mitochondrial volume (swelling) induced by calcium overload, which is indicative of mPTP opening.[\[18\]](#)[\[19\]](#)

Protocol:

- Isolate mitochondria from tissues (e.g., rat liver or heart) by differential centrifugation.
- Resuspend the mitochondrial pellet in an appropriate assay buffer.
- Add the mitochondrial suspension to a cuvette in a spectrophotometer.
- Add **ER-000444793** or vehicle control and incubate for a short period.
- Initiate mPTP opening by adding a bolus of CaCl_2 .
- Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in absorbance indicates inhibition of mitochondrial swelling and mPTP opening.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of calcium that mitochondria can sequester before the mPTP opens, using a calcium-sensitive fluorescent dye.[\[18\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Protocol:

- Isolate mitochondria as described above.
- Incubate the isolated mitochondria in a buffer containing a calcium-sensitive dye (e.g., Calcium Green 5N).
- Add **ER-000444793** or vehicle control.
- Sequentially add small, known amounts of CaCl_2 to the mitochondrial suspension while monitoring the fluorescence.
- Mitochondria will take up the calcium, causing a transient increase in fluorescence that returns to baseline.
- mPTP opening is indicated by a large, sustained increase in extra-mitochondrial calcium fluorescence.
- The total amount of calcium added before this sustained increase is the calcium retention capacity. An increase in CRC indicates inhibition of mPTP opening.

Conclusion

ER-000444793 represents a novel tool for investigating the role of the mitochondrial permeability transition pore in ischemia-reperfusion injury. Its cyclophilin D-independent mechanism offers a unique opportunity to dissect the molecular components of the mPTP and its regulation. The protocols provided herein offer a framework for researchers to utilize **ER-000444793** in relevant in vitro and in vivo models to further understand the pathophysiology of I/R injury and to evaluate the therapeutic potential of targeting the mPTP.

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